PARP-1 In Silico Binding Affinity: Rescinnamidine Versus 12 Rauwolfia Alkaloids Ranked by ΔG and Ki
In a molecular docking study using AutoDock 4.2 against the PARP-1 catalytic domain (PDB ID: 6I8M), rescinnamidine ranked third out of 13 Rauwolfia serpentina alkaloids, with a binding free energy of ΔG = −10.71 kcal/mol and a calculated inhibition constant of Ki = 14.03 nM. This places rescinnamidine within 1.12-fold of rescinnamine (ΔG = −10.78 kcal/mol; Ki = 12.49 nM), but significantly ahead of deserpidine (ΔG = −10.17 kcal/mol; Ki = 34.86 nM, 2.5-fold weaker), reserpine (ΔG = −9.73 kcal/mol; Ki = 73.86 nM, 5.3-fold weaker), and yohimbine (ΔG = −9.45 kcal/mol; Ki = 117.83 nM, 8.4-fold weaker). The top-ranked compound was serpentinine (ΔG = −14.36 kcal/mol; Ki = 29.59 pM), which outperformed all others by a wide margin. Rescinnamidine formed two hydrogen bonds exclusively via residue Ala880, compared to three H-bonds for rescinnamine (via His862, Gly863, Arg878), indicating a distinct interaction pattern at the PARP-1 active site [1]. CAUTION: The source publication has been retracted; these docking data have not been independently replicated and should be treated as provisional comparative estimates only [2].
| Evidence Dimension | PARP-1 binding free energy (ΔG) and inhibition constant (Ki) from in silico molecular docking |
|---|---|
| Target Compound Data | Rescinnamidine: ΔG = −10.71 kcal/mol; Ki = 14.03 nM; 2 H-bonds (Ala880) |
| Comparator Or Baseline | Rescinnamine: ΔG = −10.78 kcal/mol, Ki = 12.49 nM; Reserpine: ΔG = −9.73 kcal/mol, Ki = 73.86 nM; Deserpidine: ΔG = −10.17 kcal/mol, Ki = 34.86 nM; Yohimbine: ΔG = −9.45 kcal/mol, Ki = 117.83 nM; Serpentinine: ΔG = −14.36 kcal/mol, Ki = 29.59 pM |
| Quantified Difference | Rescinnamidine vs. rescinnamine: 1.12-fold weaker Ki; vs. reserpine: 5.3-fold stronger Ki; vs. yohimbine: 8.4-fold stronger Ki; vs. serpentinine: ~474-fold weaker Ki |
| Conditions | AutoDock 4.2; Lamarckian GA; PARP-1 PDB 6I8M; grid box 70×70×70 Å; 50 independent dockings per ligand; lowest-energy conformer selected. Computational study—no in vitro enzyme inhibition validation. |
Why This Matters
For screening campaigns targeting PARP-1, rescinnamidine offers a binding affinity profile distinct from both the clinically used reserpine and the simple yohimbine scaffold, making it a structurally informative probe for SAR studies—provided the computational predictions are confirmed by biochemical assays.
- [1] Abuzenadah AM, Al-Sayes F, Alam SSM, Hoque M, Karim S, et al. Identification of Potential Poly (ADP-Ribose) Polymerase-1 Inhibitors Derived from Rauwolfia serpentina: Possible Implication in Cancer Therapy. Evidence-Based Complementary and Alternative Medicine. 2022;2022:3787162. Table 1 and Table 2. doi:10.1155/2022/3787162 View Source
- [2] Retraction Notice for Evidence-Based Complementary and Alternative Medicine, volume 2022, article 3787162. The article has been retracted by the publisher. View Source
